molecular formula C19H17NO3 B11349202 2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11349202
M. Wt: 307.3 g/mol
InChI Key: AYJOWKYRKYIHRS-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2-methylphenyl group and a 3,4-dimethylphenyl group attached to the oxazole ring, along with a carboxylate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl hydrazine with 3,4-dimethylbenzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
  • 2-Methylphenyl 5-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylate
  • 2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-thiazole-3-carboxylate

Uniqueness

2-Methylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both methyl and dimethylphenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

(2-methylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H17NO3/c1-12-8-9-15(10-14(12)3)18-11-16(20-23-18)19(21)22-17-7-5-4-6-13(17)2/h4-11H,1-3H3

InChI Key

AYJOWKYRKYIHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3C)C

Origin of Product

United States

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